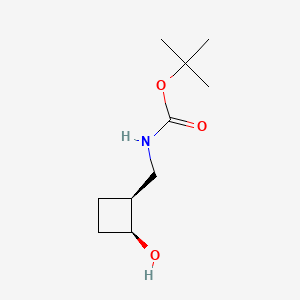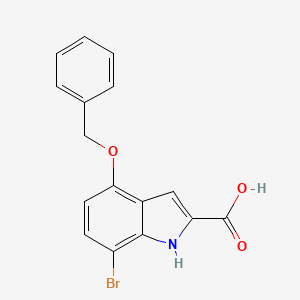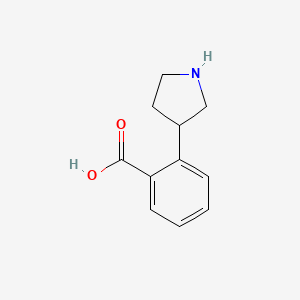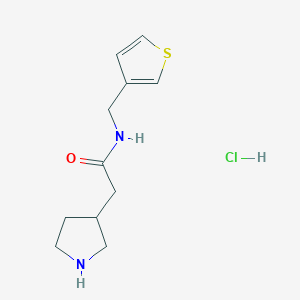
tert-Butyl (((1S,2S)-2-hydroxycyclobutyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclobutyl]methyl}carbamate is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclobutyl ring and a tert-butyl carbamate group.
Preparation Methods
The synthesis of rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclobutyl]methyl}carbamate typically involves several steps. One common method includes the reaction of tert-butyl carbamate with a cyclobutyl derivative under specific conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction is usually carried out at room temperature, and the product is purified using techniques like column chromatography .
Chemical Reactions Analysis
rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclobutyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxy group is replaced by other functional groups like halides or amines.
Scientific Research Applications
rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclobutyl]methyl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclobutyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclobutyl]methyl}carbamate can be compared with similar compounds such as:
rac-tert-butyl N-{[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl}carbamate: This compound has a cyclopropyl ring instead of a cyclobutyl ring, which may result in different chemical and biological properties.
rac-tert-butyl N-{[(1R,2R,4S)-4-(aminomethyl)-2-hydroxycyclopentyl]carbamate: This compound features a cyclopentyl ring and an additional hydroxy group, potentially leading to different reactivity and applications.
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl N-[[(1S,2S)-2-hydroxycyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-7-4-5-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 |
InChI Key |
IQRUXWANCYDLPP-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CC[C@@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]aceticacid](/img/structure/B13515066.png)
![methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride](/img/structure/B13515067.png)
![sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13515071.png)



![7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13515091.png)







